
Cyclohexanamine, N-(1-cyclopropylethylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanamine, N-(1-cyclopropylethylidene)- is an organic compound with the molecular formula C11H19N. It is a derivative of cyclohexanamine, where the amine group is substituted with a cyclopropylethylidene group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclohexanamine, N-(1-cyclopropylethylidene)- can be synthesized through the reaction of cyclohexanamine with cyclopropylacetaldehyde under acidic conditions. The reaction typically involves the formation of an imine intermediate, which is then reduced to yield the desired compound. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for Cyclohexanamine, N-(1-cyclopropylethylidene)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohexanamine, N-(1-cyclopropylethylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group back to the amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylethylidene group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions for substitution reactions often involve the use of strong nucleophiles like sodium hydride or organolithium reagents.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Regeneration of cyclohexanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclohexanamine, N-(1-cyclopropylethylidene)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of Cyclohexanamine, N-(1-cyclopropylethylidene)- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The cyclopropylethylidene group can influence the compound’s binding affinity and specificity, making it a valuable tool in studying molecular pathways and interactions .
Vergleich Mit ähnlichen Verbindungen
Cyclohexanamine: A simpler amine without the cyclopropylethylidene substitution.
Cyclohexylamine: Another derivative of cyclohexanamine with different substituents.
Cyclopropylamine: Contains the cyclopropyl group but lacks the cyclohexane ring.
Uniqueness: Cyclohexanamine, N-(1-cyclopropylethylidene)- is unique due to the presence of both cyclohexane and cyclopropyl groups, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
39140-40-4 |
|---|---|
Molekularformel |
C11H19N |
Molekulargewicht |
165.27 g/mol |
IUPAC-Name |
N-cyclohexyl-1-cyclopropylethanimine |
InChI |
InChI=1S/C11H19N/c1-9(10-7-8-10)12-11-5-3-2-4-6-11/h10-11H,2-8H2,1H3 |
InChI-Schlüssel |
XIWDESPDLQLBKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NC1CCCCC1)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


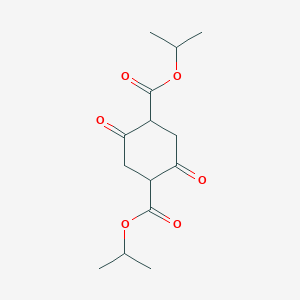
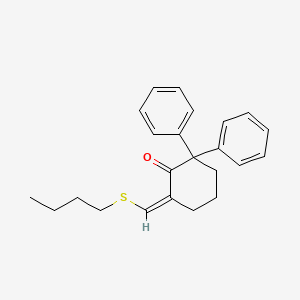
![methyl 4-[(E)-[butyl(methyl)amino]diazenyl]-1H-imidazole-5-carboxylate](/img/structure/B14664248.png)
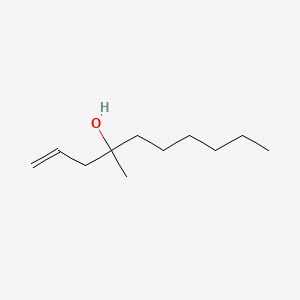
![2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenesulfamyl chloride](/img/structure/B14664256.png)
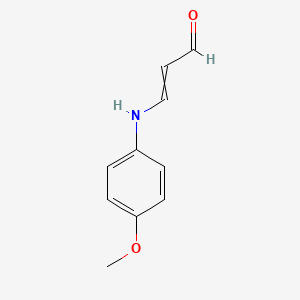
![4,4',4''-[Nitrilotris(methylene)]tris(2,6-dimethylphenol)](/img/structure/B14664263.png)
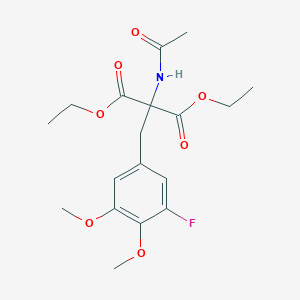
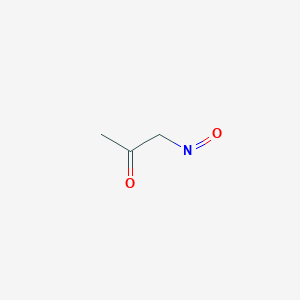

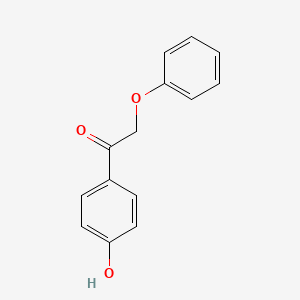

![Diazene, [1-(2,2-dimethylhydrazino)butyl]ethyl-](/img/structure/B14664308.png)
![Propanoic acid, 2-[[4-(4-chlorophenyl)-2-thiazolyl]oxy]-](/img/structure/B14664311.png)
